molecular formula C21H26O5 B5038130 4-[4-(2-isopropoxyphenoxy)butoxy]-3-methoxybenzaldehyde

4-[4-(2-isopropoxyphenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No. B5038130
M. Wt: 358.4 g/mol
InChI Key: WZLDZBWIQJVMFM-UHFFFAOYSA-N
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Description

“4-[4-(2-isopropoxyphenoxy)butoxy]-3-methoxybenzaldehyde” is a chemical compound with the molecular formula C21H26O5 . It has a molecular weight of 358.428 Da . This compound is not widely documented, and there is limited information available about its specific properties or uses.


Molecular Structure Analysis

The molecular structure of “4-[4-(2-isopropoxyphenoxy)butoxy]-3-methoxybenzaldehyde” can be represented by the SMILES notation: CC(C)Oc1ccccc1OCCCCOc2ccc(cc2OC)C=O . This notation provides a way to represent the structure using ASCII strings, where each character represents atoms and bonds.

Safety and Hazards

The safety and hazards associated with “4-[4-(2-isopropoxyphenoxy)butoxy]-3-methoxybenzaldehyde” are not well-documented. It’s important to handle all chemical compounds with care and appropriate safety measures, even when specific hazard information is not available .

Future Directions

The future directions for research on “4-[4-(2-isopropoxyphenoxy)butoxy]-3-methoxybenzaldehyde” could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity and potential uses in synthesis, and exploration of its potential biological activity .

properties

IUPAC Name

3-methoxy-4-[4-(2-propan-2-yloxyphenoxy)butoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-16(2)26-20-9-5-4-8-18(20)24-12-6-7-13-25-19-11-10-17(15-22)14-21(19)23-3/h4-5,8-11,14-16H,6-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLDZBWIQJVMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6440974

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